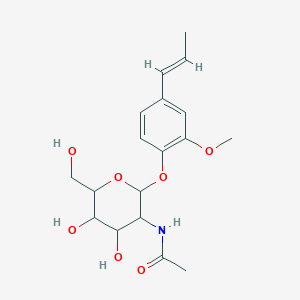

(E)-N-(4,5-dihydroxy-6-(hydroxymethyl)-2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)tetrahydro-2H-pyran-3-yl)acetamide

説明

(E)-N-(4,5-dihydroxy-6-(hydroxymethyl)-2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)tetrahydro-2H-pyran-3-yl)acetamide is a structurally complex acetamide derivative featuring a tetrahydropyran (sugar-like) core substituted with dihydroxy, hydroxymethyl, and a phenoxy group. The phenoxy group is further modified with a methoxy substituent and an (E)-configured propenyl chain.

特性

IUPAC Name |

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO7/c1-4-5-11-6-7-12(13(8-11)24-3)25-18-15(19-10(2)21)17(23)16(22)14(9-20)26-18/h4-8,14-18,20,22-23H,9H2,1-3H3,(H,19,21)/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNVJNROIFMPMC-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-N-(4,5-dihydroxy-6-(hydroxymethyl)-2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)tetrahydro-2H-pyran-3-yl)acetamide is a complex organic compound with potential biological activities. This article reviews its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The compound's structure is characterized by several functional groups that may contribute to its biological activity:

- Hydroxyl Groups : The presence of multiple hydroxyl groups (–OH) enhances hydrogen bonding and solubility in biological systems.

- Methoxy Group : The methoxy group (–OCH₃) can influence the compound's lipophilicity and interaction with biological membranes.

- Tetrahydropyran Ring : This cyclic structure may provide stability and facilitate interactions with biological targets.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The hydroxyl groups in this compound are likely to scavenge free radicals, thus protecting cells from oxidative stress. Studies have shown that polyphenolic compounds can reduce oxidative damage in various cell types, suggesting a potential for this compound in antioxidant applications .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds with similar phenolic structures have demonstrated efficacy against a range of bacteria and fungi. For example, derivatives of phenolic compounds have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria, indicating that this compound may exhibit similar properties .

Cytotoxicity and Anticancer Potential

Preliminary studies on structurally related compounds indicate cytotoxic effects against cancer cell lines. For instance, certain phenolic compounds have shown the ability to induce apoptosis in cancer cells while sparing normal cells . Further research is needed to evaluate the specific cytotoxic effects of (E)-N-(4,5-dihydroxy...) on various cancer cell lines.

Research Findings and Case Studies

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Structural Similarities and Variations

The compound shares a conserved tetrahydropyran (THP) ring with multiple hydroxyl and hydroxymethyl groups, common in glycoside derivatives. Its acetamide group at the 3-position of the THP ring is a recurring feature in analogs designed for biological targeting (e.g., lectin antagonism or Toll-like receptor modulation). Key structural variations among analogs include:

- Substituents on the aromatic ring: The target compound’s 2-methoxy-4-(prop-1-en-1-yl)phenoxy group contrasts with biphenyl (), indolyl (), benzyl (), and pyridinylthio () substituents in analogs.

- Linkage type: Most analogs use ether linkages (e.g., phenoxy), while ’s compound employs a thioether (S-linkage), altering electronic properties and stability.

- Stereochemistry : The (E)-configuration of the propenyl group distinguishes it from analogs with saturated or differently substituted chains.

Physicochemical Properties

*logP estimated using fragment-based methods.

Research Implications and Gaps

- Structure-Activity Relationships (SAR): The propenyl group’s (E)-configuration and phenolic hydroxyl may enhance solubility and target selectivity over bulkier biphenyl analogs.

- Pharmacokinetics : The target compound’s moderate logP suggests better membrane permeability than polar analogs like AVR-25 but lower than lipophilic biphenyl derivatives.

- Unanswered Questions: No direct data exist on the target compound’s bioactivity. Comparative studies with ’s FmlH antagonists or TLR4 modulators () are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。